N-(3-Amino-4-hydroxyphenyl)acetamide
Description
N-(3-Amino-4-hydroxyphenyl)acetamide is a distinct molecule within the acetamide (B32628) class, characterized by a phenyl ring substituted with both an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 4-position, in addition to the acetamide moiety. ontosight.ai This structural configuration provides a foundation for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 102-33-0 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Melting Point | 221-222 °C (decomposes) |
This data is compiled from multiple sources. epa.govsigmaaldrich.com
The amide functional group is a cornerstone of medicinal chemistry and drug design. numberanalytics.com Amides are prevalent in a vast array of pharmaceuticals, natural products, and biologically active compounds, prized for their chemical stability and ability to participate in hydrogen bonding. numberanalytics.comnih.gov The amide bond is a critical structural motif in numerous drug classes, including anti-inflammatory, antibacterial, and anticancer agents. numberanalytics.comresearchgate.net
Research into amide derivatives is a highly active field, with continuous efforts to develop novel synthetic methods and to explore their potential as therapeutic agents. nih.govnih.gov The versatility of the amide group allows for the fine-tuning of a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. numberanalytics.com this compound, as an amide derivative, fits within this extensive research framework, representing a scaffold that can be potentially elaborated to create new chemical entities with desired biological activities.
The primary significance of this compound in academic research lies in its role as a synthetic intermediate. ontosight.ai Its synthesis is typically achieved through the acetylation of 3-amino-4-hydroxyaniline with an agent like acetic anhydride, a reaction that can be performed under mild conditions. ontosight.ai
While direct biological applications of this compound are not extensively documented, the structural motifs it contains are of significant interest. For instance, compounds with similar aminophenol structures have been investigated for a range of potential biological activities:
Antioxidant Properties: The hydroxyphenyl group is a known feature in many antioxidant compounds. researchgate.net
Anti-inflammatory and Analgesic Activity: The acetamide moiety is present in well-known analgesic and anti-inflammatory drugs. ontosight.ai Research on various p-aminophenol derivatives has shown potential for analgesic and anti-inflammatory effects. researcher.life
Anticancer Properties: Some studies have explored aminophenol derivatives for their potential as antitumor agents. researchgate.net
Other Biological Activities: Amide derivatives are continuously being explored for a wide spectrum of pharmacological activities, including as antimicrobial and anticonvulsant agents. researchgate.netmdpi.com
Therefore, this compound serves as a valuable starting point for the synthesis of more complex molecules that may possess these and other important biological properties. ontosight.ai
The history of aminophenol derivatives is closely linked to the development of modern pharmacology, particularly in the area of analgesics and antipyretics. The story begins in the late 19th century, stemming from the burgeoning synthetic dye industry which provided a rich source of aromatic compounds. youtube.com
One of the earliest related compounds to be used medicinally was Acetanilide, introduced in 1886 as a fever-reducer. youtube.compharmacy180.com This was followed shortly after by Phenacetin in 1887. pharmacy180.com Both of these p-aminophenol derivatives demonstrated analgesic and antipyretic effects but were later found to have significant toxicities, including nephrotoxicity and the potential to cause methemoglobinemia. pharmacy180.com
A pivotal discovery was that both Acetanilide and Phenacetin are metabolized in the body to N-(4-hydroxyphenyl)acetamide, more commonly known as Acetaminophen (B1664979) or Paracetamol. youtube.com Acetaminophen itself was first synthesized in 1878 but was largely overlooked for decades. youtube.comwikipedia.org It was reintroduced into medical practice in the mid-20th century and remains one of the most widely used over-the-counter analgesics and antipyretics today, valued for its efficacy and safety profile when used as directed. pharmacy180.comwikipedia.orgresearchgate.net The journey of these related compounds illustrates a key theme in medicinal chemistry: the iterative process of modifying chemical structures to enhance therapeutic effects while minimizing toxicity.
Table 2: Historical Timeline of Key Related Aminophenol Derivatives
| Year | Compound | Significance |
|---|---|---|
| 1878 | Acetaminophen (Paracetamol) | First synthesized by Harmon Northrop Morse. youtube.comwikipedia.org |
| 1886 | Acetanilide | Introduced as an early antipyretic and analgesic agent. youtube.compharmacy180.com |
| 1887 | Phenacetin | Introduced as an alternative to Acetanilide. pharmacy180.com |
| Mid-20th Century | Acetaminophen (Paracetamol) | Reintroduced and popularized as a safer analgesic and antipyretic. youtube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSKMRCEGCSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059248 | |
| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-33-0 | |
| Record name | N-(3-Amino-4-hydroxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Acetamide, N-(3-amino-4-hydroxyphenyl)- | |
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| Record name | N-(3-amino-4-hydroxyphenyl)acetamide | |
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Advanced Synthetic Methodologies for N 3 Amino 4 Hydroxyphenyl Acetamide and Its Derivatives
Established Synthetic Routes and Reaction Optimizations
Established synthetic methodologies for N-(3-Amino-4-hydroxyphenyl)acetamide primarily rely on classical organic reactions, which have been optimized over time to improve yields and purity. These routes typically involve the formation of amide bonds and the reduction of nitro groups in precursor molecules.
Amidation and Acetylation Pathways
Amide bond formation is a cornerstone of the synthesis of this compound. The most direct method is the acetylation of 3-amino-4-hydroxyphenol. This transformation is commonly achieved using acetylating agents like acetic anhydride or acetyl chloride. When using acetic anhydride, the reaction can be conducted under solvent-free conditions, offering a greener alternative to conventional methods. One approach involves heating the aminophenol substrate with a molar excess of acetic anhydride. For instance, a process starting from a related compound, p-aminophenol, uses a 1:2 to 1:3 molar ratio of the phenol (B47542) to acetic anhydride, with the excess reagent and the generated acetic acid acting as the solvent. researchgate.net
Alternatively, Friedel-Crafts type acetylation conditions can be employed, particularly for multifunctional precursors. This involves using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a halogenated solvent like dichloromethane. mdpi.com The reaction temperature is a critical parameter that must be carefully controlled, typically within a narrow range of 30°C to 50°C, to prevent the formation of unwanted byproducts and ensure economic viability. mdpi.com
Table 1: Comparative Data on Acetylation Reaction Conditions
| Acetylating Agent | Catalyst/Solvent | Temperature | Key Feature |
| Acetic Anhydride | Solvent-free | 80-128°C | Green chemistry approach; excess reagent acts as solvent. researchgate.net |
| Acetyl Chloride | AlCl₃ / Dichloromethane | 30-50°C | Lewis acid catalysis for specific substrate activation. mdpi.com |
Catalytic Reduction Approaches for Precursor Synthesis
The synthesis of this compound is heavily reliant on the catalytic reduction of its corresponding nitro precursor, N-(4-hydroxy-3-nitrophenyl)acetamide. This reduction selectively transforms the nitro group (-NO₂) into the primary amine (-NH₂) functionality. Catalytic hydrogenation is the most prevalent industrial method for this conversion.
This process typically involves the use of a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). The reaction is carried out in a suitable solvent, such as an alcohol like isopropanol. While specific conditions for N-(4-hydroxy-3-nitrophenyl)acetamide are proprietary, analogous hydrogenations of nitrophenols are well-documented and provide representative parameters. For example, the hydrogenation of 4-nitrophenol can be performed in a stirred tank reactor at elevated temperatures (e.g., 80°C) and hydrogen pressures (e.g., 10 bar). researchgate.net The efficiency of these reductions is high, often leading to excellent yields of the desired aminophenol precursor.
Table 2: Representative Conditions for Catalytic Hydrogenation of Nitroaromatics
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| 4-Nitrophenol | Pd/C | H₂ Gas | Isopropanol | 80°C | 10 bar |
One-Pot Synthetic Strategies
To enhance process efficiency, reduce waste, and lower costs, one-pot synthetic strategies are being actively researched. These methods integrate multiple synthetic steps into a single reactor without isolating intermediate compounds. A notable example is the direct synthesis of the related compound N-(4-hydroxyphenyl)acetamide (paracetamol) from nitrobenzene via a palladium-catalyzed reductive carbonylation. mdpi.com In this process, a specific palladium catalyst, [PdCl₂(dppb)], in a dilute acetic acid solvent system, facilitates the conversion of nitrobenzene directly to the final acetylated product under a carbon monoxide atmosphere. mdpi.com Under optimized conditions, this one-pot reaction can achieve high selectivity. mdpi.com
Another streamlined approach involves performing sequential reactions in the same vessel. For instance, the acetylation of p-aminophenol can be immediately followed by nitration in the same reactor, simplifying the operational workflow for producing the nitro-intermediate. researchgate.net
Exploration of Novel Synthetic Pathways and Mechanistic Studies
Research into the synthesis of this compound and its analogues is moving beyond traditional methods to explore more innovative and sustainable routes. A significant area of development is the use of novel catalytic systems that can achieve transformations in fewer steps or under milder conditions.
The palladium-catalyzed reductive carbonylation of nitroarenes represents one such novel pathway. mdpi.com Mechanistic studies suggest that this reaction proceeds through the in-situ formation of a Pd(0) species, which activates the reaction between nitrobenzene and carbon monoxide. mdpi.com The solvent system plays a critical role in directing the reaction's selectivity towards the desired acetylated aminophenol product. mdpi.com
Furthermore, electrochemical methods are emerging as a powerful tool in organic synthesis. For example, an electrochemical selenium-catalyzed para-amination of N-aryloxyamides has been developed, providing a novel route to access polysubstituted aminophenol derivatives. While not a direct synthesis of the target compound, such innovative methodologies showcase the potential of electro-organic chemistry to create new synthetic pathways for this class of molecules.
Industrial-Scale Synthesis Research and Process Intensification
Translating laboratory-scale syntheses to industrial production requires a focus on process intensification (PI). PI is a design philosophy in chemical engineering that aims to develop substantially smaller, cleaner, safer, and more energy-efficient processes. Key strategies in PI include the use of multifunctional reactors and a shift from batch to continuous manufacturing.
For the synthesis of this compound, PI could be applied to several stages. The catalytic hydrogenation of the nitro-precursor, for example, could be transitioned from a conventional batch reactor to a continuous flow system using a packed-bed reactor. Continuous flow chemistry in microreactors or other microdevices offers significantly improved heat and mass transfer, precise control over reaction conditions, and enhanced safety by minimizing the inventory of hazardous materials.
Synthesis of Structural Analogues and Chemically Modified Derivatives
The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Synthetic routes are often adapted from the parent compound's synthesis to introduce a variety of functional groups onto the phenyl ring.
Modifications can be readily introduced at the 3-position of the aromatic ring. For example, starting from the appropriate precursors, derivatives such as N-(3-bromo-4-hydroxyphenyl)acetamide and N-(3-ethyl-4-hydroxyphenyl)acetamide have been synthesized. These syntheses demonstrate the versatility of the core synthetic pathways to accommodate different substituents, achieving good to excellent yields.
Table 3: Synthesis of this compound Analogues
| Compound Name | Yield |
| N-(4-hydroxy-3-methylphenyl)acetamide | 72% |
| N-(3-ethyl-4-hydroxyphenyl)acetamide | 78% |
| N-(3-bromo-4-hydroxyphenyl)acetamide | 68% |
Fluorinated Analogues
The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. For this compound, fluorination can be approached through several methods, primarily targeting the aromatic ring or the hydroxyl group.
Electrophilic Aromatic Substitution: The electron-rich nature of the phenyl ring in this compound, activated by the hydroxyl, amino, and acetamido groups, makes it susceptible to electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. chemistrysteps.com The directing effects of the existing substituents (ortho, para-directing) would likely favor the introduction of a fluorine atom at positions ortho to the hydroxyl and amino groups.
Deoxyfluorination of the Phenolic Hydroxyl Group: Another strategy involves the conversion of the hydroxyl group into a fluorine atom. This transformation, known as deoxyfluorination, can be achieved using specialized reagents. One approach involves a two-step process where the phenol is first converted to an aryl fluorosulfonate, which is then subjected to nucleophilic fluorination. Another method utilizes specific reagents that enable the direct ipso-substitution of the phenolic hydroxyl group with fluorine. synarchive.comnrochemistry.com These methods, while effective, can be more complex than electrophilic aromatic fluorination.
| Derivative Type | Synthetic Method | Key Reagents | Description |
|---|---|---|---|
| Aryl Fluoride | Electrophilic Aromatic Fluorination | Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI) | Direct fluorination of the electron-rich aromatic ring. |
| Aryl Fluoride | Nucleophilic Deoxyfluorination | Sulfuryl fluoride (SO2F2) followed by a fluoride source (e.g., NMe4F) | Conversion of the phenolic hydroxyl group to a fluorine atom via an aryl fluorosulfonate intermediate. |
Formylated Analogues
The introduction of a formyl (-CHO) group onto the aromatic ring of this compound yields formylated analogues, which are valuable intermediates for the synthesis of more complex heterocyclic systems. Several classical methods can be employed for this transformation.
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (CHCl3) in a basic solution. mychemblog.comallen.inunacademy.comwikipedia.org The reaction proceeds through the generation of dichlorocarbene (:CCl2) as the electrophile. For this compound, the formylation is expected to occur predominantly at the position ortho to the strongly activating hydroxyl group.
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid. synarchive.comsemanticscholar.orgwikipedia.orgchemeurope.com This method is also selective for the ortho-position relative to the hydroxyl group. The reaction mechanism involves the formation of an iminium ion which acts as the electrophile.
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings. chemistrysteps.comorganic-chemistry.orgnrochemistry.comjk-sci.com Due to the high electron density of the substrate's aromatic ring, this method provides an effective route to the corresponding aldehyde.
| Derivative Type | Synthetic Method | Key Reagents | Description |
|---|---|---|---|
| Formylated Analogue | Reimer-Tiemann Reaction | Chloroform (CHCl3), Strong Base (e.g., NaOH) | Ortho-formylation of the phenolic ring via a dichlorocarbene intermediate. |
| Formylated Analogue | Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., boric acid, TFA) | Ortho-formylation using HMTA as the source of the formyl group. |
| Formylated Analogue | Vilsmeier-Haack Reaction | DMF, POCl3 | Formylation of the activated aromatic ring with the Vilsmeier reagent. |
Hydrazinecarbonyl Derivatives
Hydrazinecarbonyl derivatives of this compound are key intermediates for the synthesis of various heterocyclic compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The synthesis of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide typically begins with a precursor containing a carboxylic acid or ester group at the 3-position of the aromatic ring. This precursor is then reacted with hydrazine hydrate (N2H4·H2O). The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester or activated carboxylic acid, leading to the formation of the desired carbohydrazide. ktu.edu
| Derivative Type | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Hydrazinecarbonyl Derivative | Corresponding methyl or ethyl ester | Hydrazine hydrate (N2H4·H2O) | Nucleophilic acyl substitution of an ester with hydrazine to form the hydrazide. |
Quinoxalinedione Derivatives
Quinoxalinedione moieties are present in a number of biologically active compounds. The synthesis of quinoxalinedione derivatives linked to the this compound framework can be achieved through a multi-step sequence. A common route starts with the O-arylation of a protected aminophenol, such as N-(4-hydroxyphenyl)acetamide, with a suitable halo-nitroaniline, for instance, 5-chloro-2-nitroaniline. This is followed by the reduction of the nitro group to an amine, creating an ortho-diamine moiety. The resulting diamine can then undergo cyclization with oxalic acid or its derivatives to form the quinoxalinedione ring system. Finally, deprotection of the acetamido group would yield the desired quinoxalinedione derivative of this compound.
| Derivative Type | Synthetic Strategy | Key Reagents | Description |
|---|---|---|---|
| Quinoxalinedione Derivative | Multi-step synthesis involving O-arylation, nitro reduction, and cyclization | Halo-nitroaniline, Reducing agent (e.g., Na2S2O4), Oxalic acid | Construction of the quinoxalinedione ring onto the phenolic part of the molecule. |
Diaryl Urea Derivatives
Diaryl ureas are a class of compounds with significant interest in medicinal chemistry. The synthesis of diaryl urea derivatives of this compound utilizes the nucleophilic character of the primary amino group. The most direct method involves the reaction of this compound with an appropriate aryl isocyanate. In this reaction, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea linkage. The reaction is typically carried out in an aprotic solvent.
| Derivative Type | Synthetic Method | Key Reagents | Description |
|---|---|---|---|
| Diaryl Urea Derivative | Reaction with Isocyanate | Aryl isocyanate (Ar-N=C=O) | Nucleophilic addition of the amino group to the isocyanate to form a diaryl urea. |
Sulfonamide Derivatives
Sulfonamides are an important class of compounds with a wide range of biological activities. The synthesis of sulfonamide derivatives of this compound is typically achieved by reacting the primary amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. This nucleophilic substitution reaction results in the formation of a stable sulfonamide linkage. The properties of the resulting sulfonamide can be tuned by varying the R group on the sulfonyl chloride.
| Derivative Type | Synthetic Method | Key Reagents | Description |
|---|---|---|---|
| Sulfonamide Derivative | Reaction with Sulfonyl Chloride | Aryl or alkyl sulfonyl chloride (R-SO2Cl), Base (e.g., pyridine, triethylamine) | Formation of a sulfonamide bond by reacting the amino group with a sulfonyl chloride. |
Advanced Analytical Characterization Techniques for Research on N 3 Amino 4 Hydroxyphenyl Acetamide
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(3-Amino-4-hydroxyphenyl)acetamide by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for unambiguous structural confirmation.
Based on the compound's structure and data from analogous substituted acetanilides, the expected NMR spectral data would feature distinct signals corresponding to each unique proton and carbon atom.
¹H NMR Spectrum Prediction: The proton NMR spectrum is anticipated to show signals for the aromatic protons, the protons of the amine (-NH₂) and amide (-NH) groups, the phenolic hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the substituted ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, the amino group (an electron-donating group) and the hydroxyl group will typically shift the signals of ortho and para protons to a higher field (lower ppm), while the acetamido group (an electron-withdrawing group) will shift them to a lower field.
¹³C NMR Spectrum Prediction: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the eight carbon atoms in the molecule. This includes the carbonyl carbon of the amide group (expected at a low field, ~168 ppm), the six unique carbons of the aromatic ring, and the methyl carbon of the acetyl group (expected at a high field, ~24 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| -CH₃ (acetyl) | ~2.0 | ~24 | Singlet in ¹H NMR. |
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 | Complex splitting pattern (doublets, doublet of doublets). |
| Aromatic C-NH₂ | - | ~135 | Carbon directly attached to the amino group. |
| Aromatic C-OH | - | ~145 | Carbon directly attached to the hydroxyl group. |
| Aromatic C-NHAc | - | ~130 | Carbon directly attached to the acetamido group. |
| -C=O (amide) | - | ~168 | Carbonyl carbon, typically deshielded. |
| -NH₂ (amine) | Broad singlet | - | Chemical shift can be variable and concentration-dependent. |
| -NH (amide) | Broad singlet | - | Chemical shift can be variable. |
| -OH (hydroxyl) | Broad singlet | - | Chemical shift is variable and sensitive to solvent and temperature. |
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a monoisotopic mass of approximately 166.0742 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 166. Subsequent fragmentation would likely involve the cleavage of the amide bond. A common fragmentation pathway for N-phenylacetamides is the loss of a ketene (B1206846) molecule (CH₂=C=O) or the cleavage to form an acylium ion.
Predicted Fragmentation Pattern:
Molecular Ion Peak ([M]⁺): m/z ≈ 166
Loss of Acetyl Group (-COCH₃): A significant fragment could appear at m/z ≈ 123, corresponding to the [M - 43]⁺ ion (aminohydroxyphenylamine radical cation).
Formation of Acylium Ion ([CH₃CO]⁺): A peak at m/z ≈ 43 is also possible.
Analysis of related compounds like N-(4-hydroxyphenyl)acetamide (paracetamol, MW 151.16 g/mol ) shows a molecular ion at m/z=152 and a major fragment at m/z=110, corresponding to the loss of ketene. openaccessjournals.com A similar fragmentation could be anticipated for this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. masterorganicchemistry.com
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its hydroxyl, amino, and amide functionalities.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| O-H (Phenolic) | Stretching | 3200 - 3600 | Broad |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium, often two peaks for primary amine |
| N-H (Amide) | Stretching | 3100 - 3300 | Medium, broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to medium |
| C-H (Alkyl -CH₃) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretching | 1630 - 1690 | Strong, sharp |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium, multiple bands |
| N-H (Amide II) | Bending | 1510 - 1570 | Medium to strong |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorption is due to π → π* electronic transitions within the benzene (B151609) ring. The position of the maximum absorbance (λmax) is sensitive to the substituents on the ring.
The presence of three activating groups (hydroxyl, amino, and acetamido) is expected to cause a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzene (λmax ≈ 255 nm). The spectrum can be used to determine the concentration of the compound in a solution using the Beer-Lambert law and to assess its purity, as impurities with different chromophores would alter the spectrum. Studies on related compounds such as N-(4-hydroxyphenyl)acetamide show an absorption maximum around 250 nm. openaccessjournals.com The additional amino group in the target molecule would likely shift this to a slightly longer wavelength.
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is essential for separating the target compound from impurities, byproducts, or unreacted starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A specific reverse-phase (RP-HPLC) method has been established for its analysis. sielc.com
Method development and optimization involve selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector to achieve optimal separation with good peak shape and resolution.
Column Selection: A reverse-phase column, such as a C18 or a specialized column like the Newcrom R1, is suitable. The Newcrom R1 is a reverse-phase column with low silanol (B1196071) activity, which can improve peak symmetry for polar and basic compounds. sielc.com
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com The pH of the aqueous phase is critical and can be adjusted with acids like phosphoric acid or formic acid. sielc.com Formic acid is often preferred for mass spectrometry compatibility. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.
Detection: A UV detector is commonly used, set at a wavelength where the compound exhibits strong absorbance (its λmax) to ensure high sensitivity.
Table 3: Exemplary HPLC Method for this compound Analysis Based on established methods for this compound. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (set at λmax) |
| Application | Purity analysis, separation of impurities, pharmacokinetics |
Method validation, following established guidelines, would be necessary to ensure the method is accurate, precise, specific, linear, and robust for its intended research purpose.
Compound Reference Table
Ultra-Performance Liquid Chromatography (UPLC) for Accelerated Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and, most notably, speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.
The application of UPLC for the analysis of this compound and its potential impurities—such as isomers or degradation products—allows for dramatically reduced run times. For instance, modernizing a standard HPLC method for a similar compound, acetaminophen (B1664979), from a 5 µm particle column to a 2.5 µm or smaller particle column can reduce analysis time by over 50%, with a concurrent 40% reduction in solvent usage. waters.com This acceleration is critical in high-throughput screening environments and for rapid quality control assessments.
A typical UPLC method for this compound would utilize a reversed-phase column (e.g., C8 or C18) with a gradient elution. The mobile phase would likely consist of an aqueous component with a mild acid (like formic or acetic acid) and an organic modifier such as acetonitrile or methanol. The use of smaller particle columns in UPLC leads to sharper, narrower peaks, enhancing the separation efficiency and allowing for the accurate quantification of the main compound and any closely eluting impurities. nih.gov
| Parameter | Conventional HPLC Method | Accelerated UPLC Method | Advantage of UPLC |
|---|---|---|---|
| Column Dimensions | 4.6 x 250 mm | 2.1 x 100 mm | Shorter column, less solvent |
| Particle Size | 5 µm | 1.8 µm | Higher efficiency, better resolution |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent consumption |
| Run Time | ~40 minutes | ~10 minutes | >75% reduction in analysis time |
| System Pressure | ~1500 psi | ~9000 psi | Requires specialized UPLC system |
| Solvent Consumption (per run) | ~40 mL | ~4 mL | ~90% reduction |
Preparative Chromatography for Isolation of Compound and Impurities
Preparative chromatography is a technique used to purify and isolate larger quantities of a target compound from a mixture, a critical step for obtaining pure reference standards of this compound and its impurities. The principles are analogous to analytical HPLC/UPLC, but it is performed on a larger scale with the primary goal of collection rather than just quantification. warwick.ac.uk
Analytical methods developed for separating this compound from related substances can be scaled up for preparative purposes. sielc.com This process involves:
Increasing Column Dimensions: Moving to columns with a larger internal diameter (e.g., >10 mm) and length to accommodate higher sample loads.
Optimizing Flow Rate: Increasing the mobile phase flow rate proportionally to the column size to maintain separation performance.
Sample Overloading: Intentionally injecting a larger mass or volume of the sample mixture onto the column than would be used for analytical purposes. This can be done via concentration overloading (dissolving the sample in a minimal amount of solvent) or volume overloading (injecting a large volume of a more dilute sample). warwick.ac.uk
This technique is invaluable for isolating sufficient quantities of unknown impurities for subsequent structural elucidation by techniques like NMR spectroscopy or mass spectrometry. It is also essential for producing highly purified this compound for use as a certified reference material in analytical testing.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, electronic properties, and vibrational frequencies. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed understanding of its molecular structure and behavior.
First, a geometry optimization is performed to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated:
Electronic Structure: The distribution of electrons within the molecule, which dictates its chemical properties.
Vibrational Properties: DFT can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion (e.g., N-H stretching, C=O stretching, aromatic ring bending). These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. Studies on the closely related molecule acetaminophen have successfully used DFT to analyze its vibrational spectra and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity towards electrophilic and nucleophilic reagents. The MEP is calculated using the results from a DFT analysis.
The MEP map is color-coded to indicate different potential regions:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and acetamide (B32628) groups, as well as the nitrogen atom of the amino group. rsc.org
Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the amino group.
By analyzing the MEP map, one can identify the most likely sites for hydrogen bonding, protonation, and reactions with other charged species, providing a rational basis for its chemical behavior. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov These orbitals are key players in chemical reactions and electronic transitions.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor (nucleophile). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with significant contributions from the amino and hydroxyl substituents, which are electron-donating groups. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor (electrophile). The LUMO is likely distributed over the aromatic ring and the carbonyl group of the acetamide moiety.
| Property | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
Investigations into the Biological Activities of N 3 Amino 4 Hydroxyphenyl Acetamide and Analogues
Anti-inflammatory Research
In Vitro Studies on Pro-inflammatory Cytokine Modulation
No published studies were identified that investigated the in vitro effects of N-(3-Amino-4-hydroxyphenyl)acetamide on the modulation of pro-inflammatory cytokines such as interleukins (IL-1β, IL-6) or tumor necrosis factor-alpha (TNF-α).
In Vivo Models of Acute and Chronic Inflammation
There is no available data from in vivo studies in animal models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, to assess the anti-inflammatory potential of this compound.
Antioxidant Activity Studies
Free Radical Scavenging Assays
No research could be located that has evaluated the free radical scavenging activity of this compound using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.
Oxidative Stress Mitigation in Cellular Systems
Information regarding the ability of this compound to mitigate oxidative stress in cellular systems is not available in the current scientific literature.
Anticancer Potential Research
No studies have been published detailing the investigation of this compound for any anticancer properties, including cytotoxic effects on cancer cell lines or its potential to induce apoptosis.
Cytotoxicity Evaluation Against Cancer Cell Lines
For instance, the synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide, a derivative, has been documented, and its cytotoxic effects have been evaluated against HeLa (cervical cancer) cells researchgate.net. Further research into a variety of acetamide (B32628) derivatives has demonstrated their potential as anticancer agents. For example, certain N-chloro aryl acetamide derivatives have shown activity against microbial strains, suggesting a broad biological activity that could extend to cytotoxicity against cancer cells researchgate.net.
The evaluation of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share some structural similarities, revealed significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines nih.gov. One of the most effective compounds in this series demonstrated an IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line nih.gov. While these findings are for related heterocyclic systems, they underscore the potential for substituted aminophenyl derivatives to exhibit noteworthy cytotoxicity.
Due to the lack of specific quantitative data for this compound, a data table for its cytotoxic activity cannot be constructed at this time. Further research is required to determine the specific IC50 values of this compound against a panel of cancer cell lines.
Exploration of Antitumor Mechanisms
The mechanisms through which acetamide derivatives may exert their antitumor effects are multifaceted, often involving the induction of apoptosis and interference with the cell cycle. While direct mechanistic studies on this compound are limited, research on related compounds offers plausible pathways.
The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer drugs. It is a critical mechanism for eliminating malignant cells. The process of apoptosis can be initiated through various signaling pathways within the cancer cell, ultimately leading to its demise.
Furthermore, disruption of the cell cycle is another key antitumor strategy. Many chemotherapeutic agents function by arresting cancer cells at specific phases of the cell cycle, thereby preventing their proliferation and leading to cell death. The investigation of novel aminophenyl derivatives continues to be an active area of research to elucidate their specific molecular targets and mechanisms of action.
Antimicrobial Activity Research
Investigations into the antimicrobial properties of this compound analogues have revealed a spectrum of activity against both bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated their potential as antimicrobial agents mdpi.com. These compounds have shown efficacy against a range of multidrug-resistant bacterial pathogens mdpi.com. For example, certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative pathogens including Escherichia coli and Klebsiella pneumoniae mdpi.com.
The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several of these analogues. For instance, the incorporation of a 4-NO2 substitution in the phenyl ring of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative resulted in enhanced activity against S. aureus and E. faecalis with an MIC of 16 µg/mL, and also showed activity against E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL) mdpi.com.
The general class of acetamides has also been explored for antibacterial properties. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae and has been shown to have a synergistic effect when combined with antibiotics like meropenem and imipenem researchgate.net.
Table 1: Antibacterial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Analogue | Bacterial Strain | MIC (µg/mL) |
| Phenyl-substituted derivative (29) | S. aureus | 16 |
| Phenyl-substituted derivative (29) | E. faecalis | >64 |
| 4-NO2 Phenyl-substituted derivative (30) | S. aureus | 16 |
| 4-NO2 Phenyl-substituted derivative (30) | E. faecalis | 16 |
| 4-NO2 Phenyl-substituted derivative (30) | E. coli | 32 |
| 4-NO2 Phenyl-substituted derivative (30) | K. pneumoniae | 64 |
Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives mdpi.com.
Antifungal Screening
The antifungal potential of this class of compounds has also been evaluated. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against drug-resistant fungal pathogens mdpi.com. Specifically, these compounds were tested against various Candida species, which are a common cause of fungal infections in humans mdpi.com.
In a broader context, the antimicrobial activity of acetamide derivatives has been noted. For instance, the presence of a chloro atom in the acetamide structure has been shown to enhance antifungal activity. A study demonstrated that while N-(2-hydroxyphenyl) acetamide had no activity against Candida albicans, the chlorinated analogue, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit 96.6% of the tested strains nih.gov.
Table 2: Antifungal Activity of N-(2-hydroxyphenyl) acetamide and its Chloro-derivative
| Compound | Fungal Strain | Activity |
| N-(2-hydroxyphenyl) acetamide | Candida albicans | No activity |
| 2-chloro-N-(2-hydroxyphenyl) acetamide | Candida albicans | 96.6% inhibition |
Data sourced from a study on acetamide derivatives nih.gov.
Analgesic and Antipyretic Mechanism Research (in relation to related compounds)
The analgesic and antipyretic properties of compounds related to this compound are best understood through the extensive research on paracetamol (acetaminophen), which is N-(4-hydroxyphenyl)acetamide.
In Vivo Pain Models and Fever Reduction Studies
Paracetamol is a widely used analgesic and antipyretic drug researchgate.net. Its mechanism of action is complex and not fully elucidated but is known to differ from that of non-steroidal anti-inflammatory drugs (NSAIDs). Paracetamol is thought to exert its effects primarily within the central nervous system.
One of the leading theories is that paracetamol is metabolized in the brain to AM404 (N-arachidonoylphenolamine). This metabolite acts on the endocannabinoid system and may also inhibit the reuptake of anandamide (B1667382), an endogenous cannabinoid. This action can lead to a reduction in pain signaling.
Regarding its antipyretic (fever-reducing) effect, paracetamol is believed to inhibit the synthesis of prostaglandins in the hypothalamus, the brain's temperature-regulating center longdom.org. Prostaglandins are chemicals that can induce fever, and by reducing their production, paracetamol helps to lower body temperature longdom.org.
Research into analogues of paracetamol has aimed to develop new compounds with similar or improved analgesic and antipyretic profiles but with reduced side effects, such as liver toxicity. These studies often involve in vivo models, such as rodent models of pain and fever, to assess the efficacy of these new chemical entities.
Other Investigated Biological Activities
Beyond specific, targeted applications, this compound and its analogues have been the subject of diverse biological investigations. These studies have unveiled a range of activities, including enzyme inhibition, antimicrobial effects, and engagement with cellular receptors, highlighting the therapeutic potential of this chemical scaffold.
Butyrylcholinesterase Inhibition:
A series of substituted acetamide derivatives were designed and synthesized to explore their potential as selective butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. Among the synthesized compounds, two demonstrated significant BChE inhibition with IC50 values below 50 μM. Compound 8c was identified as the most potent inhibitor against BChE, with an IC50 value of 3.947 ± 0.15 μM. nih.gov Structure-activity relationship analysis indicated that substituting the 3-methyl group with a carbonyl group was a viable strategy for enhancing inhibitory activity. nih.gov
Antimicrobial and Antifungal Activity:
The antimicrobial properties of various acetamide derivatives have been evaluated against a range of pathogens. In one study, newly synthesized aurone (B1235358) derivatives bearing acetamido and amino groups were tested. nih.gov Compounds 10 and 20 were found to possess broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM against certain bioweapon BSL3 strains. nih.gov
Another study investigated the antimicrobial activity of 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide. These compounds showed notable antibacterial activity against both Gram-positive bacteria (B. subtilis and S. aureus) and a Gram-negative bacterium (E. coli), with zones of inhibition ranging from 8-14 mm. neliti.com However, they exhibited weak activity against P. aeruginosa and no significant antifungal activity against C. albicans and P. anomala. neliti.com
Interactive Table: Antimicrobial Activity of Selected Acetamide Analogues
| Compound | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 10 | Various Pathogens | MIC | 0.78 µM | nih.gov |
| Compound 20 | Various Pathogens | MIC | 0.78 µM | nih.gov |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Zone of Inhibition | 8-14 mm | neliti.com |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Zone of Inhibition | 8-14 mm | neliti.com |
Anticancer and Cytotoxic Effects:
The potential of acetamide derivatives as anticancer agents has also been explored. A study involving novel derivatives of 3-Amino-4-hydroxy-benzenesulfonamide, which shares a structural resemblance to the core compound, tested their effects on the viability of several cancer cell lines. mdpi.com Most of the synthesized compounds did not show significant activity at a concentration of 100 μM. However, four compounds (9, 12, 18, and 21 ) reduced the viability of at least one of the tested cell lines to below 20%. mdpi.com In a separate investigation, certain N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide derivatives demonstrated significant amoebicidal effects with limited cytotoxicity against human cerebral microvascular endothelial cells. researchgate.net Specifically, compounds 1j and 1k showed potent anti-amoebic activity with IC50 values of 24.65 μM and 23.31 μM, respectively. researchgate.net
Antioxidant and Anti-inflammatory Activities:
Several studies have reported the antioxidant and potential anti-inflammatory activities of acetamide derivatives. researchgate.netnih.gov The in vitro antioxidant capacity of a series of new acetamide compounds was evaluated by their ability to scavenge the ABTS radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages. nih.gov These findings suggest that the acetamide scaffold can be a promising basis for the development of new antioxidant and anti-inflammatory agents.
TRPV1 Receptor Modulation:
The effect of halogenation on 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists has been investigated. nih.gov It was found that halogenation on the aromatic A-region shifted the functional activity at the TRPV1 receptor from agonism towards antagonism. The extent of this antagonism increased with the size of the halogen atom (I > Br > Cl). nih.gov For instance, the 5-iodination of N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide resulted in a full antagonist with a Ki (ant) of 17.2 nM. nih.gov
Interactive Table: Overview of Other Biological Activities
| Biological Activity | Key Findings | Compounds of Interest | Reference |
|---|---|---|---|
| Butyrylcholinesterase Inhibition | Potent inhibition with IC50 of 3.947 ± 0.15 μM. | 8c | nih.gov |
| Anticancer Activity | Reduced cancer cell viability to <20% at 100 μM. | 9, 12, 18, 21 | mdpi.com |
| Anti-amoebic Activity | IC50 values of 24.65 μM and 23.31 μM. | 1j, 1k | researchgate.net |
| Antimicrobial Activity | Broad-spectrum activity with MIC as low as 0.78 µM. | 10, 20 | nih.gov |
| Antibacterial Activity | Zone of inhibition of 8-14 mm against Gram-positive and Gram-negative bacteria. | 2-chloro-N-(3-hydroxyphenyl)acetamide , 2-chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |
| TRPV1 Antagonism | Halogenation shifted activity from agonist to antagonist (Ki (ant) = 17.2 nM). | 5-iodinated analogue of N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide | nih.gov |
Molecular Mechanisms of Action and Biological Target Interactions
Intermolecular Forces and Binding Modes
In the absence of studies identifying specific biological targets (e.g., enzymes or receptors), no data from molecular modeling, crystallography, or other structural biology techniques are available to describe the intermolecular forces (such as hydrogen bonds, van der Waals forces, or hydrophobic interactions) and binding modes of N-(3-Amino-4-hydroxyphenyl)acetamide with any biological target.
Role of Hydrogen Bonding with Biological Macromolecules
The structure of this compound features multiple functional groups capable of forming hydrogen bonds, which are critical for its binding to biological targets like enzymes and receptors. The molecule contains a hydroxyl group (-OH), an amide group (-NH-C=O), and an amino group (-NH2), all of which can participate in hydrogen bonding as either donors or acceptors.
The hydroxyl and amino groups, along with the nitrogen atom of the amide group, can act as hydrogen bond donors. The oxygen atoms of the hydroxyl and amide carbonyl groups, as well as the nitrogen of the amino group, can serve as hydrogen bond acceptors. This versatility allows for the formation of a complex and stable hydrogen-bonding network with the amino acid residues in the active site of a target protein. For instance, studies on structurally similar compounds, such as N-(3-Chloro-4-hydroxyphenyl)acetamide, have shown that the N-H of the amide and the O-H of the hydroxyl group readily form hydrogen bonds with carbonyl oxygen atoms in their crystalline structures. researchgate.net This suggests a strong potential for similar interactions with biological macromolecules. researchgate.net
The ability to form multiple hydrogen bonds is crucial for the specificity and stability of the ligand-receptor complex, anchoring the molecule in a precise orientation required for its biological activity.
| Functional Group | Potential as H-Bond Donor | Potential as H-Bond Acceptor |
| Hydroxyl (-OH) | Yes (from H) | Yes (from O) |
| Amide (-CONH-) | Yes (from N-H) | Yes (from C=O) |
| Amino (-NH2) | Yes (from N-H) | Yes (from N) |
Influence of Lipophilicity on Membrane Permeation and Target Binding
Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It plays a dual role, affecting both the ability of a molecule to cross biological membranes to reach its target and the nature of its binding to that target. nih.gov
This compound possesses both hydrophilic (polar) and lipophilic (non-polar) characteristics.
Hydrophilic components : The hydroxyl, amino, and amide groups are polar and contribute to the molecule's solubility in aqueous environments.
Lipophilic component : The benzene (B151609) ring is non-polar and contributes to the molecule's lipid solubility.
| Molecular Feature | Physicochemical Character | Influence on Bioavailability |
| Phenyl Ring | Lipophilic / Non-polar | Enhances membrane permeation |
| Hydroxyl, Amino, Amide Groups | Hydrophilic / Polar | Enhances aqueous solubility |
Redox Reactions in Biological Systems
Redox (reduction-oxidation) reactions are fundamental to many biological processes, including cellular respiration, metabolism, and detoxification. fastercapital.com Molecules containing phenol (B47542) and aniline (B41778) moieties, such as this compound, are susceptible to oxidation in biological systems.
The oxidation of structurally related compounds is well-documented. For example, N-(4-hydroxyphenyl)acetamide (acetaminophen) can undergo oxidation by cytochrome P450 enzymes to form a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov This electrophilic species can cause cellular damage if not neutralized. nih.govpharmacompass.com
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of Functional Group Substitutions on Biological Activity
Amino Group Modifications
The primary amino group at the C-3 position is a significant determinant of the molecule's physicochemical properties, including its basicity and hydrogen-bonding capacity. Modifications at this site can profoundly impact biological activity.
Alkylation and Acylation: N-alkylation or N-acylation of the amino group can alter the molecule's polarity, lipophilicity, and steric profile. Introducing small alkyl groups may enhance membrane permeability, while larger or functionalized acyl groups can be used to probe specific binding pockets in a target protein.
Conversion to Other Functional Groups: The amino group can be chemically transformed into other functionalities, such as sulfonamides or different heterocyclic rings. These modifications can introduce new hydrogen bond donors or acceptors, potentially leading to novel interactions with a biological target. For instance, studies on related aminophenol scaffolds have shown that the nature of the substituent on the nitrogen atom can significantly reduce or enhance activity, depending on its metabolic lability and effect on basicity. pharmacy180.com
Role in Hydrogen Bonding: The -NH2 group can act as a hydrogen bond donor, which is often a critical interaction for ligand-receptor binding. At physiological pH, this group can also be protonated, influencing solubility and electrostatic interactions. mdpi.com
| Modification | Potential Impact on Properties | Rationale for Biological Activity Change |
|---|---|---|
| N-Alkylation (e.g., -CH3, -C2H5) | Increases lipophilicity, alters basicity | May improve cell membrane penetration; steric bulk could affect receptor fit. |
| N-Acylation (e.g., -COCH3) | Decreases basicity, increases H-bond acceptor potential | Neutralizes charge, may alter binding mode from ionic to hydrogen bonding. |
| Conversion to Sulfonamide (-SO2R) | Introduces a strong H-bond acceptor and tetrahedral geometry | Can form strong, specific interactions with target proteins. |
Hydroxyl Group Derivatization
The phenolic hydroxyl group at the C-4 position is a key pharmacophoric feature, known to be involved in antioxidant activity and critical hydrogen bonding interactions. nih.gov Its derivatization is a common strategy to create prodrugs or to modulate the molecule's metabolic stability and activity. researchgate.net
Etherification and Esterification: Converting the hydroxyl group to an ether (e.g., methoxy, ethoxy) or an ester removes its ability to act as a hydrogen bond donor and alters its acidity. pharmacy180.com Etherification of the phenolic group in related p-aminophenol derivatives has been shown to result in compounds with different side effect profiles. pharmacy180.comgpatindia.com Esterification can produce prodrugs that are hydrolyzed in vivo to release the active parent compound. rsc.org
Impact on Antioxidant Properties: The free hydroxyl group is often essential for the free-radical scavenging ability of phenolic compounds. nih.govnih.gov Masking this group through derivatization typically reduces or abolishes this activity, which can be a useful tool to determine if antioxidant effects are central to the compound's primary mechanism of action. nih.gov
Metabolic Implications: The phenolic hydroxyl is a primary site for Phase II metabolism, specifically glucuronidation and sulfation. Derivatization at this position can block these metabolic pathways, potentially increasing the compound's bioavailability and duration of action.
| Modification | Potential Impact on Properties | Rationale for Biological Activity Change |
|---|---|---|
| O-Alkylation (e.g., -OCH3) | Removes H-bond donor capability, increases lipophilicity | Blocks Phase II metabolism; alters binding interactions. pharmacy180.com |
| O-Acylation (e.g., -OCOCH3) | Creates a prodrug moiety | Improves oral absorption; active compound released via hydrolysis. |
| Replacement with -F or -H | Removes H-bonding and metabolic site | Investigates the necessity of the hydroxyl group for activity. |
Amide Moiety Alterations
Chain Length and Branching: Modifying the acetyl group by increasing the alkyl chain length or introducing branching can explore the steric tolerance of a target's binding site.
Bioisosteric Replacement: The amide bond is susceptible to hydrolysis by proteases and amidases in the body. drughunter.com Replacing it with a bioisostere—a chemical group with similar physical or chemical properties—can enhance metabolic stability while preserving biological activity. nih.govu-tokyo.ac.jppressbooks.pub Common amide bioisosteres include: drughunter.comnih.gov
1,2,3-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry and can maintain hydrogen bonding capabilities. drughunter.com
Oxadiazoles: These rings can act as hydrogen bond acceptors and are metabolically robust. researchgate.net
Fluoroalkenes and Trifluoroethylamines: These groups can mimic the electrostatic properties and conformation of the amide bond while being resistant to hydrolysis. u-tokyo.ac.jpresearchgate.net
Comparative Analysis with Related Acetamide (B32628) Derivatives
The biological profile of N-(3-Amino-4-hydroxyphenyl)acetamide can be better understood by comparing it with its structural isomers and related analogs, most notably N-(4-hydroxyphenyl)acetamide (paracetamol/acetaminophen) and N-(3-hydroxyphenyl)acetamide. The position of the substituents on the aromatic ring dramatically influences the molecule's electronic distribution, metabolism, and potential for toxicity. gpatindia.com
N-(4-hydroxyphenyl)acetamide (Paracetamol): In this well-known analgesic, the hydroxyl group is para to the acetamide group. This arrangement is crucial for its mechanism of action but also makes it susceptible to oxidation into the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov The addition of an amino group at the C-3 position in this compound introduces an electron-donating group adjacent to the hydroxyl, which would be expected to lower the oxidation potential of the ring and potentially alter its metabolic fate. nih.gov
N-(3-hydroxyphenyl)acetamide: In this isomer, the hydroxyl group is meta to the acetamide group. The crystal structure analysis shows that its hydrogen-bonding network differs from that of paracetamol. researchgate.net The relative positioning of the groups affects intramolecular and intermolecular interactions, which in turn influences properties like solubility and crystal packing. The introduction of an amino group at the C-3 position in the target compound would place it ortho to the acetamide nitrogen, potentially allowing for intramolecular hydrogen bonding that could constrain the molecule's conformation.
| Compound | Key Structural Features | Predicted Impact on Properties |
|---|---|---|
| This compound | -OH and -NHCOCH3 are para; -NH2 is ortho to -OH and meta to -NHCOCH3 | Electron-donating -NH2 may lower oxidation potential compared to paracetamol. Potential for intramolecular H-bonding. |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | -OH and -NHCOCH3 are para | Susceptible to oxidation to form a reactive quinoneimine metabolite. nih.gov |
| N-(3-hydroxyphenyl)acetamide | -OH and -NHCOCH3 are meta | Different H-bonding pattern and electronic distribution compared to paracetamol. researchgate.net Not known to form a toxic quinoneimine. |
Computational Approaches in SAR Elucidation
Modern drug design heavily relies on computational methods to predict the activity of novel compounds and to understand the structural basis for their activity. These approaches can save significant time and resources by prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure to its activity.
For a series of this compound analogs, a QSAR study would involve the following steps:
Data Set Assembly: A series of analogs would be synthesized with systematic variations at the amino, hydroxyl, and amide positions. Their biological activity (e.g., IC50 against a specific enzyme or receptor) would be measured experimentally.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., atomic charges, dipole moment), and topological or 3D descriptors (e.g., molecular shape, surface area).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation. researchgate.net
A validated QSAR model for this compound analogs could predict the activity of unsynthesized compounds and provide valuable insights into which structural features are most important for enhancing or diminishing biological activity. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a specific protein target. This provides valuable information about the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, we can infer potential interactions by examining studies on structurally related compounds and their known targets. A primary target for many acetamide derivatives is the cyclooxygenase (COX) enzyme, which is involved in the inflammatory response.
Molecular docking simulations of aminophenol derivatives with COX enzymes have highlighted the importance of the hydroxyl and acetamido groups in forming crucial hydrogen bonds within the enzyme's active site. For instance, the hydroxyl group can act as a hydrogen bond donor to key amino acid residues, while the carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor. The specific interactions can influence the inhibitory potency and selectivity of the compound for different COX isoforms (COX-1 and COX-2).
To illustrate the nature of these interactions, the following table presents hypothetical docking data for this compound with a putative target, based on the binding patterns of similar molecules.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -7.8 | Tyr385, Ser530, Arg120 | Hydrogen Bond, Pi-Alkyl |
| Carbonic Anhydrase II | -6.5 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |
| Peroxidase | -7.2 | His42, Arg38, Phe41 | Hydrogen Bond, Pi-Pi Stacking |
This data is illustrative and intended to represent the type of information generated from molecular docking studies. Actual binding affinities and interacting residues would need to be determined through specific computational experiments.
De Novo Design Principles for Novel Analogues
De novo design is a computational strategy that aims to create entirely new molecules with desired properties from scratch. This approach is particularly useful for exploring novel chemical space and designing compounds with improved potency, selectivity, and pharmacokinetic profiles.
For the design of novel analogues based on the this compound scaffold, several key principles can be applied:
Scaffold Hopping and Bioisosteric Replacement: The core aminophenol ring can be replaced with other heterocyclic or aromatic systems that maintain the essential pharmacophoric features (hydrogen bond donors and acceptors) in the correct spatial orientation. Bioisosteric replacement of the acetamide group with other functional groups, such as sulfonamides or ureas, can also be explored to modulate activity and physicochemical properties.
Fragment-Based Growth: Small chemical fragments known to interact with specific subpockets of a target enzyme can be computationally "grown" from the core scaffold of this compound. This allows for the systematic exploration of the binding site and the design of ligands with optimized interactions.
Structure-Based Optimization: Starting with the docked pose of this compound in a target's active site, computational algorithms can suggest modifications to the molecule that would enhance its binding affinity. This can involve adding or modifying functional groups to form additional hydrogen bonds, fill hydrophobic pockets, or displace unfavorable water molecules.
The following table outlines some potential de novo design strategies for generating novel analogues of this compound.
| Design Principle | Proposed Modification | Rationale |
| Bioisosteric Replacement | Replace the acetamide group with a sulfonamide group. | To alter hydrogen bonding capabilities and improve metabolic stability. |
| Scaffold Hopping | Replace the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring. | To explore novel intellectual property space and modulate physicochemical properties. |
| Fragment-Based Growth | Add a small alkyl or aryl fragment to the amino group. | To probe for additional binding interactions in a nearby hydrophobic pocket of the target. |
| Structure-Based Optimization | Introduce a fluorine atom on the phenyl ring. | To potentially enhance binding affinity through favorable electrostatic interactions. |
Through the iterative application of these computational design principles, coupled with experimental validation, it is possible to rationally design novel analogues of this compound with enhanced therapeutic properties.
Drug Discovery and Development Context for N 3 Amino 4 Hydroxyphenyl Acetamide
Role as a Synthetic Intermediate and Scaffold for New Chemical Entities (NCEs)
The chemical architecture of N-(3-Amino-4-hydroxyphenyl)acetamide, featuring an acetamide (B32628) moiety linked to a phenyl ring with both an amino (-NH2) group and a hydroxyl (-OH) group, provides a versatile platform for chemical synthesis. ontosight.ai These functional groups serve as reactive handles for building more complex molecules, establishing the compound as a valuable synthetic intermediate and a core scaffold for New Chemical Entities (NCEs).
The synthesis of this compound itself is typically straightforward, often involving the acetylation of 3-amino-4-hydroxyaniline with an agent like acetic anhydride. ontosight.ai This accessibility makes it a readily available starting material for more extensive synthetic endeavors.
Researchers have utilized this scaffold to create a variety of new compounds with potential biological activities. For instance, the amino and hydroxyl groups can be modified to introduce different pharmacophores or to build heterocyclic ring systems. Compounds with similar structures have been investigated for a range of therapeutic applications, including antioxidant, anti-inflammatory, and even anticancer properties. nih.gov
One area of exploration has been the synthesis of novel aurone (B1235358) derivatives, a class of flavonoids known for their broad biological activities. By incorporating the aminohydroxyphenyl scaffold, medicinal chemists aim to develop new antimicrobial agents to combat the rise of multi-drug resistant bacteria. nih.gov The inherent reactivity of the scaffold allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the resulting NCEs.
The versatility of the this compound scaffold is summarized in the table below, highlighting the key structural features that are exploited in the synthesis of NCEs.
| Structural Feature | Position | Role in Synthesis | Potential Therapeutic Areas of NCEs |
| Amino Group (-NH2) | 3-position | Nucleophilic site for acylation, alkylation, and formation of heterocyclic rings. | Antimicrobial, Anticancer |
| Hydroxyl Group (-OH) | 4-position | Site for etherification and esterification to modify solubility and pharmacokinetic properties. | Anti-inflammatory, Antioxidant |
| Phenyl Ring | Core | Aromatic core that can be further substituted to modulate electronic properties and target binding. | Various |
| Acetamide Group | 1-position | Can be modified or replaced to alter metabolic stability and biological activity. | Analgesic, Antipyretic |
Design and Evaluation of Novel Non-Narcotic Analgesic and Anti-inflammatory Agents
The structural resemblance of this compound to N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen (B1664979) or paracetamol, has prompted significant research into its potential for developing novel non-narcotic analgesics and anti-inflammatory drugs. nih.gov Acetaminophen is one of the most widely used over-the-counter pain relievers and fever reducers. nih.gov Its mechanism of action, while not fully elucidated, is known to differ from that of non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. nih.gov
A key aspect of acetaminophen's analgesic effect is believed to be mediated by its metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain. nih.govwikipedia.orgnih.gov AM404 exhibits its effects through multiple pathways, including the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor and the inhibition of endocannabinoid reuptake, which ultimately modulates pain signaling. wikipedia.orgnih.govdovepress.com
The design of new analgesics based on the aminophenol scaffold often aims to replicate or enhance these desirable activities while minimizing adverse effects. Research into acetamide derivatives has shown that modifications to the core structure can lead to compounds with significant analgesic properties, as demonstrated in various animal models such as the hot-plate, tail-clip, and acetic acid-induced writhing tests. nih.gov
Furthermore, many acetamide derivatives have been investigated as inhibitors of the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. wikipedia.org By selectively inhibiting COX-2, it is possible to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold provides a foundation for creating such selective inhibitors.
The table below presents a comparative overview of the pharmacological targets relevant to the design of analgesics and anti-inflammatory agents based on the aminophenol scaffold.
| Pharmacological Target | Role in Pain/Inflammation | Relevance to Scaffold Derivatives |
| Cyclooxygenase (COX) Enzymes | Mediate the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. | Derivatives can be designed as selective COX-2 inhibitors to reduce inflammation with fewer side effects. wikipedia.org |
| Endocannabinoid System (e.g., FAAH) | The endocannabinoid system plays a crucial role in pain modulation. FAAH is the enzyme that degrades the endocannabinoid anandamide (B1667382). | Metabolites like AM404 can inhibit anandamide reuptake, increasing its analgesic effects. nih.govwikipedia.orgdovepress.com |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | A key receptor involved in the transmission of nociceptive signals (pain). | AM404 is an activator of TRPV1, contributing to the analgesic mechanism of acetaminophen. wikipedia.orgnih.gov |
Development of Agents with Modified Efficacy and Safety Profiles
A primary driver in the development of new drugs based on the this compound scaffold is the potential to create agents with improved efficacy and, crucially, enhanced safety profiles compared to existing medications. A major concern with acetaminophen, despite its widespread use, is the risk of severe liver damage (hepatotoxicity) in cases of overdose. nih.govexlibrisgroup.comnih.gov
This toxicity is primarily caused by a metabolite called N-acetyl-p-benzoquinone imine (NAPQI). nih.govexlibrisgroup.comurjc.es Under normal conditions, NAPQI is safely detoxified in the liver by glutathione (B108866). However, during an overdose, glutathione stores are depleted, allowing NAPQI to accumulate and cause cellular damage. nih.gov
A key strategy in designing safer analogs is to modify the parent molecule in such a way that it is not metabolized to NAPQI or that the formation of this toxic intermediate is significantly reduced. Research has led to the development of novel NCEs, such as 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, which have demonstrated a lack of hepatotoxicity while retaining the desired analgesic and antipyretic properties of acetaminophen. nih.govexlibrisgroup.comnih.govurjc.es
In preclinical studies, these new compounds did not lead to the formation of NAPQI, even at high doses. nih.govurjc.es Furthermore, in animal models, these NCEs did not cause the liver damage observed with toxic doses of acetaminophen. nih.gov The development of these non-hepatotoxic analogs represents a significant step forward in creating safer pain relief medications. nih.govexlibrisgroup.comresearchgate.net
The table below outlines the key findings from studies on these novel non-hepatotoxic acetaminophen analogs.
| Compound Class | Key Structural Modification | Effect on NAPQI Formation | Hepatotoxicity Profile | Analgesic/Antipyretic Activity |
| 2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives | Addition of a benzenesulfonamide (B165840) group | Did not result in the formation of NAPQI. nih.govurjc.es | Lacked the hepatotoxicity associated with acetaminophen in both in vitro and in vivo models. nih.govexlibrisgroup.com | Maintained analgesic and antipyretic effects comparable to acetaminophen. nih.govexlibrisgroup.comnih.gov |
These findings underscore the potential of rational drug design, starting from a known scaffold like this compound or its isomers, to develop new therapeutics with significantly improved safety profiles.
Impurity Profiling and Control in Pharmaceutical Synthesis
In the manufacturing of pharmaceuticals, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation products. scispace.com Given the structural similarities between various aminophenol derivatives, there is a potential for this compound to be present as an impurity in the synthesis of other related active pharmaceutical ingredients (APIs), such as acetaminophen.
Regulatory agencies require that impurities in drug substances be identified, quantified, and controlled within acceptable limits. Therefore, the ability to detect and measure compounds like this compound is essential. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed for this purpose. sielc.com Specific HPLC methods can be developed and validated to separate and quantify potential impurities, ensuring the purity of the final API. sielc.com
The potential for this compound to be a process-related impurity is particularly relevant in syntheses starting from or involving substituted aminophenols. For example, a related compound, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, has been identified as a synthetic impurity during the production of paracetamol. This highlights the importance of robust analytical methods for impurity profiling.
The control of such impurities involves a multi-faceted approach, including:
Careful selection of starting materials: Ensuring the purity of the initial reactants can minimize the introduction of potential impurities.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can help to reduce the formation of unwanted side products.
Effective purification methods: Developing and implementing robust purification steps, such as crystallization or chromatography, is crucial for removing impurities from the final product.
Validated analytical testing: Regular testing of the API using validated methods ensures that impurity levels are consistently maintained below the established limits.
The table below summarizes the key aspects of impurity profiling and control relevant to this compound.
| Aspect | Description | Relevance to this compound |
| Potential Origin | Can be formed as a side product or be present as an unreacted intermediate in the synthesis of related compounds. | High potential in syntheses involving substituted aminophenols, such as acetaminophen. |
| Analytical Detection | Typically detected and quantified using chromatographic techniques like HPLC. sielc.com | Specific and sensitive HPLC methods are necessary for its detection at low levels. |
| Control Strategy | A combination of process optimization, purification, and analytical testing. | Essential for ensuring the quality and safety of any pharmaceutical product where it could be a potential impurity. |
| Regulatory Importance | Regulatory bodies like the FDA and EMA have strict guidelines on the control of impurities in pharmaceuticals. | Adherence to these guidelines is mandatory for drug approval and marketing. |
Based on a thorough review of available scientific literature, there is currently insufficient specific data on the coordination chemistry of the compound This compound . Detailed research findings, including complexation studies with metal ions, specific ligand behavior, and the biological implications of its metal complexes, are not available in the public domain.
The majority of published research in this area focuses on the related compound, N-(4-hydroxyphenyl)acetamide (paracetamol), which has a different chemical structure. Due to the absence of the additional amino group present in this compound, the coordination chemistry and biological interactions of these two compounds are not interchangeable.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for this compound as requested in the outline below.
Interactions with Other Biological Systems and Coordination Chemistry9.1. Complexation Studies with Metal Ions (e.g., Fe(III)-ion) 9.2. Ligand Behavior and Coordination Modes 9.3. Implications of Metal Complex Formation for Biological Importance and Stability
Further experimental research is required to elucidate the specific interactions and coordination chemistry of N-(3-Amino-4-hydroxyphenyl)acetamide.
Advanced Bioanalytical Methodologies for N 3 Amino 4 Hydroxyphenyl Acetamide in Biological Matrices
Method Development for Quantitative Determination in Biological Samples
The development of a quantitative method for N-(3-Amino-4-hydroxyphenyl)acetamide in biological matrices such as plasma, serum, or urine typically involves sophisticated analytical techniques to achieve high sensitivity and selectivity. nih.gov The inherent complexity of these matrices necessitates efficient sample preparation and powerful analytical instrumentation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of small molecules like this compound in biological samples. mdpi.com This preference is due to its high selectivity, sensitivity, and speed. Method development begins with the optimization of mass spectrometric conditions for the analyte and a suitable internal standard (IS). This involves selecting precursor and product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity.
Chromatographic conditions, including the choice of column (typically a reversed-phase C18 column), mobile phase composition, and gradient elution, are optimized to achieve a symmetrical peak shape, adequate retention, and separation from endogenous matrix components.
Sample preparation is a crucial step to remove interfering substances like proteins and phospholipids. Common strategies include:
Protein Precipitation (PPT): A simple and rapid method using organic solvents like acetonitrile (B52724) or methanol.
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects. nih.gov
The choice of method depends on the required sensitivity, sample throughput, and the physicochemical properties of this compound.
Validation of Bioanalytical Methods According to Regulatory Guidelines
Once a method is developed, it must undergo a full validation process to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. pmda.go.jp This validation is conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.gov The key validation parameters are discussed below.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For this compound, this involves analyzing blank biological matrix samples from at least six different sources to investigate for potential interferences at the retention time of the analyte and the internal standard. The response of any interfering peak in the blank samples should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). Specificity is further demonstrated by ensuring no interference from structurally related compounds or potential concomitant medications.
The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The relationship is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²).
The calibration curve must meet the following criteria:
At least 75% of the non-zero standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ). fda.gov
The correlation coefficient (r²) should ideally be greater than 0.99.
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20% of the nominal value and a precision of ≤20% CV). The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve that meets the acceptance criteria for accuracy and precision. nih.gov
Table 1: Illustrative Calibration Curve Data for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 200.0 | 195.0 | 97.5 |
| 800.0 | 824.0 | 103.0 |
This table contains generated data for illustrative purposes.
Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV), while accuracy reflects the closeness of the mean measured concentration to the nominal concentration, expressed as relative error (%RE). pmda.go.jp These are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC. pmda.go.jp
Intra-day (within-run) precision and accuracy are determined by analyzing at least five replicates of each QC level in a single analytical run.
Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples in at least three different runs on different days.
For chromatographic assays, the acceptance criteria are typically a %CV of ≤15% and an accuracy within ±15% of the nominal values for low, mid, and high QCs. For the LLOQ, the criteria are generally relaxed to ≤20% for %CV and ±20% for accuracy. fda.govyoutube.com
Table 2: Illustrative Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 8.5 | -4.2 | 11.3 | -2.8 |
| Low QC | 3.00 | 6.2 | 2.5 | 7.8 | 3.1 |
| Mid QC | 150.0 | 4.1 | -1.8 | 5.5 | -0.9 |
This table contains generated data for illustrative purposes.
The extraction recovery of an analytical method is the measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of pre-extraction spiked samples (analyte added to blank matrix before extraction) to that of post-extraction spiked samples (analyte added to the matrix extract after the extraction process). Recovery does not need to be 100%, but it should be consistent, precise, and reproducible across the concentration range.
Table 3: Illustrative Extraction Recovery Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Precision (%CV) |
|---|---|---|---|
| Low QC | 3.00 | 85.4 | 5.9 |
| Mid QC | 150.0 | 88.1 | 4.2 |
This table contains generated data for illustrative purposes.
The stability of this compound in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage. This ensures that the measured concentration reflects the true concentration at the time of sample collection. Key stability tests include:
Freeze-Thaw Stability: Assesses the stability after multiple freeze-thaw cycles (typically three cycles).
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the expected sample handling time.
Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -70°C) for a duration that covers the time from sample collection to analysis.
Stock Solution Stability: Confirms the stability of the analyte and internal standard in their storage solvent at room and refrigerated temperatures.
For each stability assessment, the mean concentration of the stored QC samples is compared to the nominal concentration. The deviation should be within ±15%.
Table 4: Summary of Illustrative Stability Data for this compound in Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Mean Deviation (%) |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C / Room Temp | 3 Cycles | Low QC (3.00) | -5.8 |
| High QC (750.0) | -4.1 | |||
| Bench-Top | Room Temperature | 8 hours | Low QC (3.00) | -7.2 |
| High QC (750.0) | -6.5 | |||
| Long-Term | -70°C | 90 days | Low QC (3.00) | -9.8 |
This table contains generated data for illustrative purposes.
Robustness and Ruggedness Testing
Robustness testing evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Ruggedness testing is a measure of the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots.
For a hypothetical bioanalytical method for this compound, robustness would be assessed by intentionally varying parameters of the analytical procedure. In the context of a High-Performance Liquid Chromatography (HPLC) method, these could include:
The pH of the mobile phase.
The composition of the mobile phase (e.g., the percentage of organic solvent).
The column temperature.
The flow rate.
The wavelength of UV detection.
The results of these variations would be compared against the original method's performance to determine if the method remains reliable.
Ruggedness would be evaluated by having the method performed by different analysts on different days, and ideally, in different laboratories to assess the inter-laboratory reproducibility.
A data table illustrating a hypothetical robustness study for an HPLC method for this compound might look like this:
Table 1: Hypothetical Robustness Testing Parameters and Acceptance Criteria for a Bioanalytical Method for this compound
| Parameter | Variation | Acceptance Criteria for System Suitability |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | Peak asymmetry within 0.8-1.5; Theoretical plates > 2000 |
| Organic Solvent Composition | ± 2% | Retention time shift < 5%; Resolution between analyte and internal standard > 2.0 |
| Column Temperature | ± 5 °C | Retention time shift < 10%; No significant change in peak shape |
| Flow Rate | ± 0.1 mL/min | Retention time shift < 15%; System back pressure within operational limits |
This table is for illustrative purposes only as no specific data for this compound is available.
Application in Pharmacokinetic and Toxicokinetic Studies
Once a bioanalytical method is validated, it can be applied to pharmacokinetic (PK) and toxicokinetic (TK) studies. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Toxicokinetics is a branch of pharmacokinetics that assesses systemic exposure in toxicity studies.
These studies are essential for understanding the behavior of a compound in a living system and for correlating exposure levels with therapeutic efficacy and potential toxicity. Key parameters determined in these studies include:
Cmax: The maximum observed concentration in the biological matrix.
Tmax: The time at which Cmax is observed.
AUC (Area Under the Curve): A measure of the total systemic exposure to the compound over time.
t1/2 (Half-life): The time required for the concentration of the compound to decrease by half.
CL (Clearance): The volume of plasma from which the compound is completely removed per unit of time.
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Without any published in vivo studies for this compound, it is not possible to provide a table of its pharmacokinetic or toxicokinetic parameters. A representative data table from a hypothetical preclinical pharmacokinetic study in rats might be structured as follows:
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose
| Parameter | Unit | Mean Value (± SD) |
|---|---|---|
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng·h/mL | Data not available |
| t1/2 | h | Data not available |
| CL | L/h/kg | Data not available |
| Vd | L/kg | Data not available |
This table is for illustrative purposes only as no specific data for this compound is available.
Q & A
Q. What are the optimal synthetic routes for N-(3-Amino-4-hydroxyphenyl)acetamide, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via condensation reactions involving precursors like substituted anilines and acetic anhydride under reflux conditions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Purification typically involves recrystallization from ethanol or column chromatography. For example, similar acetamide derivatives were synthesized via reflux with acetic anhydride and monitored via TLC using silica gel plates . Final characterization should include melting point analysis and spectroscopic validation.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and acetamide methyl groups (δ 2.1 ppm). ¹³C NMR confirms carbonyl (δ 170 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in this compound's bioactivity?
- Methodological Answer :
- Synthesize derivatives with systematic substitutions (e.g., halogenation, alkylation) at the 3-amino or 4-hydroxy positions.
- Test bioactivity against microbial strains (e.g., Candida albicans, Staphylococcus aureus) using agar dilution methods. Compare minimum inhibitory concentrations (MICs) to identify substituent effects. For instance, methoxy groups in analogous compounds enhanced antifungal activity by 40% compared to unsubstituted derivatives .
- Use multivariate statistical analysis (e.g., principal component analysis) to correlate substituent electronic effects with activity trends.
Q. What experimental strategies can resolve contradictory antimicrobial activity data across microbial strains?
- Methodological Answer :
- Standardized Protocols : Control inoculum size (1–5 × 10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) to minimize variability .
- Dose-Response Curves : Test a concentration gradient (0.5–256 µg/mL) to account for strain-specific sensitivity.
- Mechanistic Studies : Combine time-kill assays with fluorescence microscopy to assess membrane disruption or intracellular target engagement.
Q. How can computational modeling predict the target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 or bacterial gyrase. Optimize the ligand structure with density functional theory (DFT) for accurate charge distribution.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor bioavailability often explains reduced in vivo efficacy.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites. For example, hydroxylated derivatives of related acetamides showed enhanced activity in murine models .
- Toxicology Screening : Evaluate hepatotoxicity and nephrotoxicity in zebrafish or rodent models to rule off-target effects.
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | |
| CAS Number | 7298-67-1 | |
| Synthetic Yield | 65–75% (recrystallized) | |
| Antifungal Activity (MIC) | 8 µg/mL (C. albicans) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
